N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide
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Overview
Description
N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The piperazine ring is then functionalized with a 4-chlorophenylsulfonyl group and a 3-fluorophenyl group through nucleophilic substitution reactions.
Amide Bond Formation: The final step involves the formation of the amide bond between the substituted piperazine and 4-methylbenzenecarboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the aromatic rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid and halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s derivatives may be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the substituted aromatic groups allow the compound to bind to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)acetamide
- N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide
Uniqueness
N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the 4-chlorophenylsulfonyl group and the 3-fluorophenyl group on the piperazine ring enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-fluorophenyl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN3O3S/c1-17-2-4-18(5-3-17)24(30)27-20-8-11-23(22(26)16-20)28-12-14-29(15-13-28)33(31,32)21-9-6-19(25)7-10-21/h2-11,16H,12-15H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEQYRLRZMFEKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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